rac-(2R,3S)-2-ethenyloxolane-3-carboxylic acid, trans
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Overview
Description
Rac-(2R,3S)-2-ethenyloxolane-3-carboxylic acid, trans is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and applications in various fields. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,3S)-2-ethenyloxolane-3-carboxylic acid, trans typically involves regio- and stereoselective methods. One efficient method includes the hydrobromolysis of trans-β-phenyl glycidate enantiomers, followed by O-acylcarbamoylation of the obtained 3-bromohydrins, intramolecular cyclization to 4-phenyloxazolidin-2-one-5-carboxylic acid derivatives, and subsequent oxazolidinone ring opening . Another approach involves the bioresolution of racemic ethyl 3-phenylglycidate using an epoxide hydrolase-producing strain, such as Galactomyces geotrichum ZJUTZQ200, to produce (2R,3S)-ethyl-3-phenylglycidate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Rac-(2R,3S)-2-ethenyloxolane-3-carboxylic acid, trans undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and specific solvents to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of products.
Scientific Research Applications
Rac-(2R,3S)-2-ethenyloxolane-3-carboxylic acid, trans has several scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a useful tool for studying enzyme-substrate interactions and other biochemical processes.
Industry: Used in the production of fine chemicals and other industrial applications.
Mechanism of Action
The mechanism of action of rac-(2R,3S)-2-ethenyloxolane-3-carboxylic acid, trans involves its interaction with specific molecular targets and pathways. The compound’s functional groups and stereochemistry play a crucial role in its reactivity and biological activity. For example, its interaction with enzymes or receptors can lead to the modulation of biochemical pathways, resulting in various biological effects .
Comparison with Similar Compounds
Rac-(2R,3S)-2-ethenyloxolane-3-carboxylic acid, trans can be compared with other similar compounds, such as:
(2R,3S)-ethyl-3-phenylglycidate: Another compound with similar stereochemistry and functional groups, used in the synthesis of pharmaceutical intermediates.
(2S,3R)-β-phenylglycidic acid esters: These compounds share similar structural features and are used in the synthesis of taxoids and other enantiopure esters.
The uniqueness of this compound lies in its specific stereochemistry and reactivity, which make it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
2108510-92-3 |
---|---|
Molecular Formula |
C7H10O3 |
Molecular Weight |
142.2 |
Purity |
95 |
Origin of Product |
United States |
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